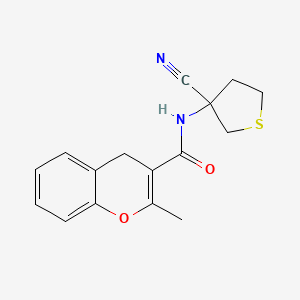

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide, also known as CTMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMC is a heterocyclic compound that contains a thiolane ring and a chromene ring, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The research on N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide and similar compounds focuses on their synthesis and potential applications. An efficient, one-pot domino synthesis technique for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, which shares a structural resemblance, has been developed. This method involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement, achieving yields up to 92% (Gyuris et al., 2011). Additionally, reactions of chromone-3-carboxamides with 2-cyanothioacetamide under specific conditions form various derivatives, indicating the versatility and reactivity of these compounds (Kornev et al., 2019).

Biological Activities and Applications

The biological activities of derivatives of 4H-chromene-3-carboxamide have been extensively studied. One such study showcases the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. These compounds were evaluated for their antioxidant and antibacterial effectiveness, with some showing good activity in these areas (Subbareddy & Sumathi, 2017). Another study synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, discovering that some of these compounds exhibit antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Ukhov et al., 2021).

Environmental and Technological Applications

In addition to biological activities, compounds related to N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide have shown potential in environmental and technological applications. For instance, a study involving the highly selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media demonstrates the utility of related compounds in catalysis and material science (Wang et al., 2011).

properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2-methyl-4H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-13(8-12-4-2-3-5-14(12)20-11)15(19)18-16(9-17)6-7-21-10-16/h2-5H,6-8,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDWJOUIFWMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2890991.png)

![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide](/img/structure/B2890993.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)